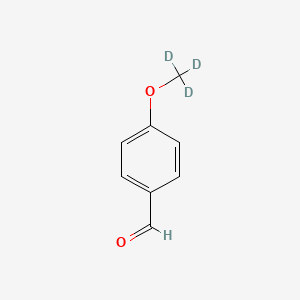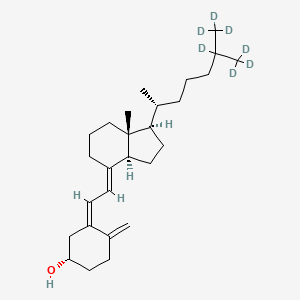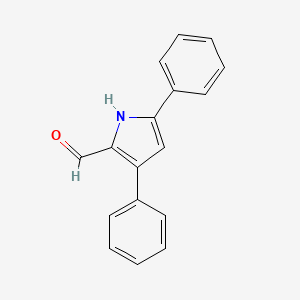
ALUMINUM 1 4 8 11 15 18 22 25-OCTABUTOX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide is a complex organic compound that belongs to the phthalocyanine family. Phthalocyanines are known for their intense coloration and stability, making them valuable in various industrial applications. This particular compound is characterized by the presence of eight butoxy groups attached to the phthalocyanine core, which enhances its solubility in organic solvents .
準備方法
The synthesis of aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide involves the introduction of butoxy groups onto the phthalocyanine nucleus. This can be achieved through the reaction of phthalocyanine with butyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete substitution . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
化学反応の分析
Aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the phthalocyanine core.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a dye in various chemical processes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance pigments and coatings.
作用機序
The mechanism of action of aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide involves its interaction with molecular targets through its phthalocyanine core. The compound can generate reactive oxygen species upon light irradiation, leading to oxidative damage in target cells. This property is particularly useful in photodynamic therapy, where the compound is activated by light to exert its therapeutic effects . The butoxy groups enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular components.
類似化合物との比較
Similar compounds include other octabutoxy-substituted phthalocyanines and their metal complexes. For example:
Copper 1,4,8,11,15,18,22,25-octabutoxyphthalocyanine: Similar in structure but contains copper instead of aluminum.
Zinc 1,4,8,11,15,18,22,25-octabutoxyphthalocyanine: Contains zinc and exhibits different electronic properties. The uniqueness of aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide lies in its specific metal center and the presence of triethylsiloxide, which can influence its reactivity and applications.
特性
CAS番号 |
129707-63-7 |
|---|---|
分子式 |
C70H95AlN8O9Si |
分子量 |
1247.64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





